molecular formula C3HClF3N3O2S B12842417 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride

5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride

Cat. No.: B12842417
M. Wt: 235.57 g/mol
InChI Key: NFUGWNIMNFPIQV-UHFFFAOYSA-N
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Description

5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and a sulfonyl chloride (-SO₂Cl) group at position 3. Its molecular formula is C₃HClF₃N₃O₂S, with a molecular weight of 236.5 g/mol (calculated). The triazole ring contributes aromatic stability, while the electron-withdrawing -CF₃ and -SO₂Cl groups enhance its reactivity, particularly in nucleophilic substitution and sulfonamide formation reactions. This compound is of interest in medicinal chemistry and agrochemical research due to the pharmacological relevance of triazole derivatives .

Properties

Molecular Formula

C3HClF3N3O2S

Molecular Weight

235.57 g/mol

IUPAC Name

5-(trifluoromethyl)-1H-1,2,4-triazole-3-sulfonyl chloride

InChI

InChI=1S/C3HClF3N3O2S/c4-13(11,12)2-8-1(9-10-2)3(5,6)7/h(H,8,9,10)

InChI Key

NFUGWNIMNFPIQV-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NN1)S(=O)(=O)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cycloaddition Approach via Nitrile Imines and Trifluoroacetonitrile

A highly regioselective method for synthesizing 5-trifluoromethyl-1,2,4-triazoles involves the [3 + 2]-cycloaddition of nitrile imines generated in situ from hydrazonyl chlorides with trifluoroacetonitrile (CF3CN). The CF3CN is typically generated from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime precursors under basic conditions (e.g., triethylamine) in dichloromethane at room temperature. This method tolerates various functional groups and can be scaled up to gram quantities with moderate to good yields (up to ~56%).

General Procedure:

  • Mix hydrazonyl chloride (1.5 equiv) and trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (1.0 equiv) in CH2Cl2.
  • Add triethylamine (3.0 equiv) under inert atmosphere.
  • Stir at room temperature for 12 hours.
  • Purify the product by flash chromatography.

This approach provides a direct route to 5-trifluoromethyl-1,2,4-triazoles with high regioselectivity and functional group compatibility.

Condensation and Cyclization of Aminoguanidine Derivatives

Another established method involves the condensation of aminoguanidine bicarbonate with trifluoromethyl-substituted carboxylic acids or their derivatives, followed by cyclization under reflux conditions in toluene with a Dean-Stark apparatus. This yields 3-amino-1H-1,2,4-triazoles with excellent yields (91–99%).

Key Steps:

  • Stir aminoguanidine bicarbonate with the appropriate trifluoromethyl-substituted acid at room temperature until CO2 evolution ceases.
  • Add toluene and reflux for 20 hours with continuous removal of water.
  • Cool, filter, and dry the resulting solid.

The 3-amino-1H-1,2,4-triazole intermediates are then used for further sulfonylation reactions.

Comparative Data Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
1. Triazole Core Formation [3 + 2]-Cycloaddition Hydrazonyl chloride, trifluoroacetaldehyde O-(aryl)oxime, NEt3, CH2Cl2, r.t., 12 h 37–56 Regioselective, gram-scale feasible
1. Triazole Core Formation Condensation & Cyclization Aminoguanidine bicarbonate, trifluoromethyl carboxylic acid, toluene, reflux, 20 h 91–99 High yield, classical method
2. Sulfonyl Chloride Introduction Sulfonylation of 3-amino-triazole Sulfonyl chloride, acetonitrile or DMF, r.t. 50–62 Moderate yield, mild conditions
2. Sulfonyl Chloride Introduction Chlorination of sulfonic acid precursors Thionyl chloride or PCl5 (general industrial method) Not specified Industrially relevant, less documented here

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Compounds containing the triazole moiety have demonstrated a diverse range of biological activities, including:

  • Antifungal Activity : The triazole ring is known for its antifungal properties. Research indicates that derivatives of 5-trifluoromethyl-1H-[1,2,4]triazole exhibit significant antifungal activity against various pathogenic fungi.
  • Antibacterial Activity : Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
  • Antiviral Activity : The presence of the trifluoromethyl group enhances interactions with biological targets, leading to notable antiviral effects against several pathogens.
  • Anticancer Potential : Preliminary studies suggest that derivatives may induce apoptosis in cancer cells and exhibit cytotoxic effects.

Case Study 1: Antifungal Activity

A study evaluated the antifungal efficacy of several triazole derivatives against Candida species. The results demonstrated that compounds derived from 5-trifluoromethyl-1H-[1,2,4]triazole exhibited IC50 values comparable to established antifungal agents like fluconazole.

Case Study 2: Antiviral Activity

Research conducted on the antiviral properties of this compound revealed significant activity against influenza virus strains. The mechanism was attributed to enhanced binding affinity to viral proteins due to the trifluoromethyl group's hydrophobic interactions.

Case Study 3: Anticancer Potential

In vitro studies assessed the cytotoxic effects of sulfonamide derivatives formed from this compound on various cancer cell lines. Results indicated that some derivatives induced apoptosis and inhibited cell proliferation at low concentrations.

Mechanism of Action

The mechanism of action of 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride involves its interaction with specific molecular targets. For instance, its potential as an antimalarial agent is attributed to its ability to inhibit dihydropteroate synthase, an enzyme crucial for the folate pathway in Plasmodium species. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, improving its bioavailability and efficacy .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
  • Molecular Formula : CClF₃O₂S
  • Molecular Weight : 168.52 g/mol
  • Key Properties : Boiling point = 29–32°C; Density = 1.583 g/mL; Refractive index = 1.334 .
  • Comparison :
    • Lacks the triazole ring, resulting in a simpler structure and lower molecular weight.
    • The absence of aromaticity reduces resonance stabilization, making it more volatile (lower boiling point).
    • Both compounds share the sulfonyl chloride group, but the triazole derivative’s -CF₃ and aromatic system may confer enhanced electrophilicity for targeted reactions in drug synthesis .
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Contains a pyrazole ring with a -CF₃ group at position 3 and a sulfanyl (-S-) substituent at position 5 .
  • Comparison: Heterocycle Differences: Pyrazole (two adjacent N atoms) vs. triazole (three N atoms). Functional Groups: The sulfanyl group (-S-) in this compound is less reactive than the sulfonyl chloride (-SO₂Cl) in the target compound, limiting its utility in sulfonylation reactions .

Biological Activity

5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride features a trifluoromethyl group and a sulfonyl chloride functional group attached to a triazole ring. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, while the sulfonyl chloride allows for further chemical modifications through nucleophilic substitution reactions.

Antifungal Activity

Compounds containing the triazole moiety, including 5-trifluoromethyl-1H-[1,2,4]triazole derivatives, have demonstrated significant antifungal properties. For instance, studies indicate that these derivatives exhibit potent activity against various fungal pathogens, making them valuable for treating fungal infections .

Antibacterial Activity

The antibacterial efficacy of 5-trifluoromethyl-1H-[1,2,4]triazole derivatives has been highlighted in several studies. The compound shows promising activity against both Gram-positive and Gram-negative bacteria. In particular, it has been reported to be effective against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Antiviral Activity

Research indicates that 5-trifluoromethyl-1H-[1,2,4]triazole derivatives exhibit significant antiviral activity. The trifluoromethyl group enhances hydrophobic interactions with viral targets, leading to improved binding affinity and selectivity. This has implications for developing antiviral therapies.

Anticancer Potential

The compound also shows promise in anticancer applications. Some studies have reported that derivatives of 5-trifluoromethyl-1H-[1,2,4]triazole can inhibit specific enzymes involved in cancer pathways. This inhibition can lead to decreased proliferation of cancer cells .

The biological activity of 5-trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride is primarily attributed to the sulfonyl chloride functionality. It can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines), resulting in the formation of sulfonamide derivatives that retain biological activity. These derivatives often exhibit enhanced interaction with biological macromolecules such as proteins and enzymes .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDerivatives showed MIC values ranging from 0.25–8 μg/mL against MRSA and other bacterial strains .
Antiviral Activity StudyCompounds demonstrated significant inhibition against viral replication in vitro.
Anticancer ResearchCertain derivatives inhibited cancer cell proliferation by targeting specific enzymes involved in tumor growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride, and what critical parameters influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonation of a triazole precursor using sulfonyl chloride reagents under basic conditions. Key parameters include:

  • Reagent selection : Use triethylamine (Et₃N) as a base to neutralize HCl byproducts, as demonstrated in sulfonation reactions of analogous triazole derivatives .
  • Solvent choice : Tetrahydrofuran (THF) is optimal for maintaining solubility of intermediates, as shown in spirocyclotriphosphazene syntheses .
  • Reaction monitoring : Thin-layer chromatography (TLC) is critical to track progress and confirm completion, avoiding over-reaction or side products .

Q. How can researchers reliably characterize the purity and structure of this compound?

  • Methodological Answer :

  • Spectroscopic analysis : Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoromethyl group and sulfonyl chloride moiety. Compare chemical shifts with structurally similar triazole-sulfonamides .
  • Elemental analysis : Verify empirical formula consistency, especially given the high electronegativity of fluorine and sulfur .
  • X-ray crystallography : For unambiguous structural confirmation, as applied to related triazole-phosphazene hybrids (see Supplementary Information in ).

Advanced Research Questions

Q. How can researchers optimize sulfonation reactions that exhibit low yields due to competing side reactions?

  • Methodological Answer :

  • Catalyst screening : Indium chloride (InCl₃) has been effective in accelerating thiol-to-sulfonyl conversions in triazole systems, reducing side reactions .
  • Temperature control : Maintain reactions at 0–5°C during sulfonyl chloride addition to minimize decomposition, as observed in pyrazole-carbaldehyde syntheses .
  • Stoichiometric adjustments : Increase sulfonyl chloride equivalents (1.2–1.5x) to drive reactions to completion, balancing against potential hydrolysis .

Q. What strategies address discrepancies between experimental and computational spectroscopic data for this compound?

  • Methodological Answer :

  • Theoretical modeling : Use density functional theory (DFT) to simulate 19F^{19}\text{F} NMR spectra, accounting for electron-withdrawing effects of the trifluoromethyl group.
  • Impurity profiling : Employ HPLC-MS to detect trace hydrolyzed products (e.g., sulfonic acids) that may skew experimental data .
  • Solvent effects : Replicate computational conditions (e.g., solvent polarity) in experimental setups to reduce deviations .

Q. How can the compound’s instability in aqueous environments be mitigated during biological assays?

  • Methodological Answer :

  • Derivatization : Convert the sulfonyl chloride to a stable sulfonamide derivative prior to assays, using methods validated for triazole-thiol intermediates .
  • Lyophilization : Store the compound in anhydrous solvents (e.g., dry DMSO) under inert atmospheres to prevent hydrolysis .
  • Buffering : Use non-nucleophilic buffers (e.g., HEPES) at pH 7–8 to stabilize the sulfonyl chloride group during short-term assays .

Data Contradiction Analysis

Q. How should researchers resolve conflicting reports on the reactivity of the sulfonyl chloride group in triazole systems?

  • Methodological Answer :

  • Contextualize reaction conditions : Reactivity differences may arise from solvent polarity (e.g., THF vs. DCM) or base strength (Et₃N vs. NaOH). Cross-reference studies using analogous conditions .
  • Mechanistic studies : Conduct kinetic experiments (e.g., stopped-flow NMR) to compare nucleophilic substitution rates with model compounds .

Experimental Design Considerations

Q. What safety protocols are critical when handling 5-Trifluoromethyl-1H-[1,2,4]triazole-3-sulfonyl chloride?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Use nitrile gloves and goggles to prevent skin/eye contact, as the sulfonyl chloride group is highly reactive and corrosive .
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas) .

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